Scientific Field: Polymer Science and Engineering.
Application Summary: Triethyl(methoxy)silane is used as a silane coupling agent in the development of polymer composites and coatings.
Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods.
Results or Outcomes: The use of this silane coupling agent improves properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites.
Scientific Field: Material Science.
Methods of Application: MTMS is used to quench labware with MTMS while handling HF/pyridine.
Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.
Scientific Field: Organic Chemistry.
Application Summary: Triethylsilane is used as a catalyst in various organic synthetic reactions.
Results or Outcomes: It helps in catalyst reactivation after catalyst polymerization of styrene.
Application Summary: Triethylsilane is used as a reducing agent in many organic synthetic reactions.
Methods of Application: It is used to reduce metal salts, enhances deprotection of t-butoxycarbonyl-protected amines and tert-butylesters, and used in the reductive amidation of oxazolidinones with amino acids to provide dipeptides.
Results or Outcomes: The use of Triethylsilane as a reducing agent helps in the successful completion of various organic reactions.
Application Summary: Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD).
Methods of Application: It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS).
Results or Outcomes: It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon.
Application Summary: Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy.
Methods of Application: It was used to quench labware with MTMS while handling HF/pyridine.
Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) also shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.
Triethyl(methoxy)silane, with the chemical formula CHOSi, is an organosilicon compound characterized by the presence of three ethyl groups and one methoxy group attached to a silicon atom. This compound is notable for its unique structure, which includes a reactive Si-H bond, making it valuable in various
Triethyl(methoxy)silane is flammable and can irritate the skin, eyes, and respiratory system []. When handling this compound, it's important to follow proper laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
Triethyl(methoxy)silane can be synthesized through various methods:
Triethyl(methoxy)silane finds applications across various fields:
Interaction studies involving triethyl(methoxy)silane have primarily focused on its reactivity with different functional groups in organic compounds. These studies reveal that triethyl(methoxy)silane can effectively interact with aldehydes, ketones, and alcohols, facilitating their transformation into more complex structures. The ability to form siloxanes through hydrolysis makes it a valuable reagent for creating hybrid materials with tailored properties .
Several compounds share structural similarities with triethyl(methoxy)silane. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Triethylsilane | CHSi | Commonly used as a reducing agent; lacks methoxy group. |
Trimethylsilane | CHSi | Highly reactive; used in hydrosilylation reactions but has different steric properties due to methyl groups. |
Trimethoxysilane | CHOSi | Contains methoxy groups but fewer alkyl chains; used for surface modification. |
Triisopropylsilane | CHSi | Similar reactivity; used in organic synthesis but has different steric hindrance due to isopropyl groups. |
Uniqueness: Triethyl(methoxy)silane stands out due to its combination of ethyl and methoxy groups, which enhances its reactivity compared to other silanes that may lack such functional diversity. This unique structure allows it to participate effectively in both reduction and condensation reactions, making it versatile for various applications in organic synthesis and material science .